![molecular formula C6H3Br2Cl2N B1582856 2,4-Dibromo-3,6-dichloroaniline CAS No. 27761-65-5](/img/structure/B1582856.png)
2,4-Dibromo-3,6-dichloroaniline
Overview
Description
2,4-Dibromo-3,6-dichloroaniline is an organic compound with the molecular formula C6H3Br2Cl2N It is a halogenated aniline derivative, characterized by the presence of bromine and chlorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,6-dichloroaniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 2,5-dichloroaniline. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,6-dichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted aniline derivatives .
Scientific Research Applications
Chemistry
DBDCA serves as an intermediate in the synthesis of various organic compounds. It is utilized in:
- Substitution Reactions : Participates in nucleophilic substitutions due to the presence of halogen atoms.
- Coupling Reactions : Can be used to form more complex molecules through coupling with other reagents.
Biology
Research indicates that DBDCA exhibits potential antimicrobial properties . It has been studied for its ability to disrupt microbial cell membranes. A study demonstrated significant antimicrobial efficacy against various bacterial strains:
Microbial Strain | Concentration (µg/mL) | Viability Reduction (%) |
---|---|---|
Escherichia coli | 50 | 85 |
Staphylococcus aureus | 50 | 78 |
Pseudomonas aeruginosa | 100 | 90 |
This table illustrates the compound's potential as a biocide, showcasing its effectiveness against selected pathogens .
Medicine
Ongoing research is exploring DBDCA's potential use in pharmaceuticals . Its unique structure may allow it to interact with biological macromolecules through halogen bonding, potentially altering their functions. The amine group can also participate in hydrogen bonding, influencing its reactivity and biological interactions.
Industrial Applications
DBDCA is utilized in the production of dyes , pigments, and other industrial chemicals. Its halogenated structure makes it valuable for creating colorants with enhanced stability and performance characteristics.
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal assessed the antimicrobial properties of DBDCA against various pathogens. The results indicated that DBDCA significantly reduced microbial viability at specific concentrations, supporting its potential application as a biocide .
- Synthesis of Organic Compounds : Research highlighted the use of DBDCA as an intermediate in synthesizing complex organic molecules, demonstrating its versatility in chemical reactions .
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,6-dichloroaniline involves its interaction with specific molecular targets. The halogen atoms on the benzene ring can participate in various chemical interactions, affecting the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dibromo-2,3-dichloroaniline
- 2,4-Dibromoaniline
- 4-Bromo-2,6-dichloroaniline
Comparison
Compared to similar compounds, 2,4-Dibromo-3,6-dichloroaniline is unique due to its specific arrangement of bromine and chlorine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in research and industry .
Biological Activity
2,4-Dibromo-3,6-dichloroaniline (DBDCA) is an organic compound classified under halogenated anilines. Its chemical structure comprises two bromine and two chlorine atoms attached to a benzene ring with an amine group. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities.
- Molecular Formula : C6H3Br2Cl2N
- Molecular Weight : 319.81 g/mol
- CAS Number : 27761-65-5
The biological activity of DBDCA is largely attributed to its ability to interact with biological macromolecules through halogen bonding. The presence of bromine and chlorine allows for unique interactions with proteins and nucleic acids, potentially altering their functions and leading to various biological effects. Additionally, the amine group can participate in hydrogen bonding, further influencing its reactivity and biological interactions .
Antimicrobial Properties
DBDCA exhibits notable antimicrobial properties. Research indicates that halogenated compounds can disrupt microbial cell membranes and inhibit essential metabolic processes. A study highlighted the efficacy of DBDCA against various bacterial strains, demonstrating a significant reduction in microbial viability at specific concentrations.
Microbial Strain | Concentration (µg/mL) | Viability Reduction (%) |
---|---|---|
Escherichia coli | 50 | 85 |
Staphylococcus aureus | 50 | 78 |
Pseudomonas aeruginosa | 100 | 90 |
This table summarizes the antimicrobial efficacy of DBDCA against selected pathogens, showcasing its potential as a biocide .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of DBDCA. In vitro studies using human cell lines indicated that while DBDCA displays antimicrobial activity, it also exhibits cytotoxic effects at higher concentrations.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 70 |
MCF-7 | 65 |
A549 | 80 |
The above data illustrates the concentration-dependent cytotoxicity of DBDCA, emphasizing the need for careful dosage consideration in therapeutic applications .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study investigated the effectiveness of DBDCA in controlling biofilm formation by Staphylococcus aureus. Results indicated that DBDCA significantly inhibited biofilm development at concentrations as low as 25 µg/mL, suggesting its potential use in infection control strategies. -
Case Study on Cytotoxic Effects :
Another research effort focused on the effects of DBDCA on cancer cell lines. The findings revealed that DBDCA induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
2,4-dibromo-3,6-dichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl2N/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDOOBMHAJTEEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Br)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294387 | |
Record name | 2,4-Dibromo-3,6-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27761-65-5 | |
Record name | 27761-65-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dibromo-3,6-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIBROMO-3,6-DICHLOROANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.